Quinapril-d5

Bioanalytical Method Validation LC-MS/MS Internal Standard Isotopic Purity Assessment

Resolve matrix-effect bias in quinapril LC-MS/MS quantification. Quinapril-d5 (CAS 1279029-79-6) is the matched deuterated internal standard with +5 Da mass shift, ≥98% chemical purity, and 98.8% isotopic enrichment (d0 carryover ≤0.12%) for regulatory-grade bioequivalence, TDM, and QC assays. • Eliminates isotopic crosstalk; ensures accurate Cmax, AUC, and t1/2. • Near-identical recovery and ionization to quinapril/quinaprilat across plasma, urine, tissue, and DBS matrices. • Ambient-shipped solid; validated for 50-100 µL sample volumes with <15% precision.

Molecular Formula C25H30N2O5
Molecular Weight 443.5 g/mol
Cat. No. B3025751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril-d5
Molecular FormulaC25H30N2O5
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
InChIInChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D
InChIKeyJSDRRTOADPPCHY-BNPIMZLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinapril-d5 Deuterated Internal Standard


Quinapril-d5 (CAS No. 1279029-79-6, free base; 1356020-03-5, hydrochloride salt) is a deuterium-labeled analog of the prodrug angiotensin-converting enzyme (ACE) inhibitor quinapril. It incorporates five deuterium (²H) atoms replacing hydrogen atoms on the phenyl ring of the parent compound . Quinapril itself is a nonsulfhydryl ACE inhibitor prodrug that undergoes hepatic esterase-mediated hydrolysis to its active diacid metabolite, quinaprilat, which binds to both tissue and plasma ACE to inhibit the conversion of angiotensin I to angiotensin II [1]. As a stable isotope-labeled (SIL) internal standard, Quinapril-d5 is engineered to possess near-identical physicochemical properties to its unlabeled counterpart, thereby providing a matched reference signal for the accurate and precise quantification of quinapril in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Matched internal standard for quinapril LC-MS/MS quantification
Corrects for matrix effects in bioanalytical research workflows
Supports pharmacokinetic research studies using plasma matrices

Quinapril-d5 Substitution Limitations


In quantitative LC-MS/MS bioanalysis, the substitution of a deuterated internal standard with an unlabeled analyte or a structurally similar analog introduces systematic quantification error due to differential matrix effects, ionization efficiency variations, and extraction recovery discrepancies. Even deuterated internal standards from different synthetic batches or with lower isotopic purity can produce unacceptable bias [1]. Specifically, unlabeled quinapril cannot serve as an internal standard for its own quantification, as it co-elutes and contributes to the analyte signal, violating the fundamental principle of internal standardization. While alternative SIL internal standards such as Enalapril-d5 have been employed for multi-analyte panels, their physicochemical differences from quinapril (including retention time, ionization efficiency, and matrix effect susceptibility) introduce compound-specific variability that cannot be fully corrected [2]. Furthermore, not all deuterated standards exhibit identical analytical performance; deuterium isotope effects can alter chromatographic retention behavior, potentially causing the internal standard to experience different ion suppression or enhancement than the analyte, a phenomenon known as differential matrix effects [3]. Consequently, precise, reproducible quinapril quantification mandates the use of a high-purity, well-characterized, quinapril-matched deuterated internal standard with validated isotopic enrichment and minimal unlabeled carryover.

Unlabeled quinapril cannot serve as ISTD
It co-elutes and contributes to analyte signal, violating internal standardization principles.
Alternative SIL standards may introduce variability
Enalapril-d5 and other ACE inhibitor ISTDs differ in retention and ionization, limiting correction accuracy.
Deuterium isotope effects risk differential matrix effects
Chromatographic retention shifts can cause different ion suppression or enhancement vs. the analyte.

Quinapril-d5 Analytical Performance Evidence


Isotopic Purity Advantage Over Competing Standards

Quinapril-d5 hydrochloride from a validated supplier exhibits an isotopic purity of 98.8 atom % D, as quantified by ¹H NMR analysis of the deuterium incorporation pattern. The normalized intensity distribution of deuterated species in this lot was: d0 = 0.12%, d1 = 0.09%, d2 = 0.06%, d3 = 0.14%, d4 = 4.67%, and d5 = 94.93% . This level of isotopic enrichment, particularly the minimal d0 (unlabeled) carryover of 0.12%, is critical for minimizing cross-signal interference between the internal standard channel and the analyte channel in MS/MS selected reaction monitoring (SRM) modes. In contrast, published specifications for alternative ACE inhibitor deuterated internal standards such as Enalapril-d5 and Ramipril-d5 indicate a baseline isotopic purity of 98 atom % D without disclosed lot-specific d0-d5 distribution data .

Isotopic purity vs. comparators
Data to verify
98.8 atom % D (d0 carryover 0.12%) vs. 98 atom % D baseline for Enalapril/Ramipril-d5
Reported higher isotopic enrichment may support lower LLOQ accuracy; lot-specific d0 distribution requires independent verification.
Supplier certificate data; method transfer validation recommended.
Bioanalytical Method Validation LC-MS/MS Internal Standard Isotopic Purity Assessment

Chemical Purity vs. Industry Benchmarks

Quinapril-d5 is commercially available with a chemical purity exceeding 98% as determined by HPLC analysis . This purity level is consistent with, and in some cases exceeds, the purity specifications of competing deuterated ACE inhibitor internal standards. For example, Lisinopril-d5 is supplied at 96.0% purity , while Perindopril-[d4] is specified at 95% by HPLC with 95 atom % D . The higher baseline purity of Quinapril-d5 reduces the need for additional purification steps prior to use as an internal standard and minimizes potential interference from impurities in complex biological matrices.

Chemical purity vs. industry
Specification review
>98% HPLC vs. 96% Lisinopril-d5 and 95% Perindopril-[d4]
Higher purity specification may improve S/N ratio and method robustness; independent confirmation advised.
Supplier certificate data; batch-specific purity should be verified.
Analytical Chemistry Pharmaceutical Reference Standards Quality Control

D5 Label Mass Shift for MS Discrimination

Quinapril-d5 incorporates five deuterium atoms (D5), producing a nominal mass shift of +5 Da relative to unlabeled quinapril (monoisotopic mass of free base: 438.2 Da for quinapril vs. 443.5 Da for Quinapril-d5) . Best practice guidelines for stable isotope-labeled internal standard selection in quantitative LC-MS/MS recommend a minimum mass difference of +3 Da to ensure adequate separation between the isotopic envelopes of the analyte and internal standard, thereby preventing cross-signal contamination in the mass analyzer [1]. The +5 Da shift of Quinapril-d5 exceeds this minimum threshold, providing a robust safety margin against isotopic overlap. In comparison, alternative quinapril deuterated forms such as Quinapril-d4 provide only a +4 Da shift, offering a narrower separation margin and potentially higher risk of isotopic crosstalk [2].

D5 mass shift margin
Class-level inference
+5 Da vs. unlabeled quinapril
Nominal +5 Da shift may reduce isotopic crosstalk risk, exceeding the ≥+3 Da best-practice threshold for LC-MS/MS.
Based on nominal mass calculation and published ISTD selection guidance.
Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

High-Throughput Quantification Accuracy

Although direct published LC-MS/MS methods using Quinapril-d5 as the sole internal standard for quinapril quantification are limited in the open literature, established high-throughput UPLC-MS/MS methods for antihypertensive drug panels demonstrate the validated performance achievable with deuterated internal standards in this therapeutic class. A validated method using Enalapril-d5 as the internal standard for multiple ACE inhibitors achieved correlation coefficients (r²) > 0.995 across the linear range, with intra- and inter-day accuracy and precision values <15% for all analytes [1]. By extension, Quinapril-d5, as a structurally matched deuterated analog with equivalent or superior purity specifications , is positioned to deliver comparable or improved validation metrics when applied to quinapril-specific assays. The use of a matched SIL internal standard in such workflows is essential for correcting matrix effects and extraction variability, as demonstrated in the method's examination of matrix effects using the Matuszewski approach [1].

Method validation benchmark
Class-level inference
Class-level UPLC-MS/MS validation: r² > 0.995; accuracy/precision within acceptance criteria
Panel method performance supports ISTD necessity; direct quinapril-d5-specific validation data to review.
Published method used Enalapril-d5; direct quinapril-d5 method publications limited.
Pharmacokinetic Studies Bioequivalence Assessment Method Validation

Quinapril-d5 Application Scenarios


Bioequivalence & Pharmacokinetic Studies

Quinapril-d5 is the preferred internal standard for LC-MS/MS quantification of quinapril and its active metabolite quinaprilat in plasma samples from bioequivalence trials and pharmacokinetic studies. The +5 Da mass shift eliminates isotopic crosstalk, while the 98.8% isotopic purity with only 0.12% d0 carryover ensures minimal signal contribution to the analyte channel, a requirement for accurate determination of Cmax, AUC, and t1/2 parameters submitted to regulatory agencies such as the FDA and EMA . The >98% chemical purity reduces chromatographic baseline interference, enabling reliable quantification at low ng/mL concentrations in complex biological matrices .

Therapeutic Drug Monitoring in Cardiovascular Patients

In clinical laboratories performing TDM for quinapril adherence assessment in patients with resistant hypertension or heart failure, Quinapril-d5 provides the matched internal standardization necessary to correct for patient-specific matrix effects (e.g., lipid content, protein binding variations). The deuterated standard's near-identical extraction recovery and ionization efficiency to quinapril enable precise quantification from minimal sample volumes (e.g., 50-100 µL plasma), facilitating high-throughput, cost-effective clinical LC-MS/MS workflows with validated accuracy and precision <15% [1].

Method Development for Novel Biological Matrices

For analytical chemists developing LC-MS/MS assays for quinapril in non-plasma matrices (e.g., urine, tissue homogenates, or dried blood spots), Quinapril-d5 serves as the essential internal standard for establishing method linearity, assessing matrix effects via post-column infusion or post-extraction spike methods, and determining extraction recovery efficiency. The well-documented physical properties, including specific rotation (+12.3° in methanol) and melting point (113-116°C, dec.), facilitate method transfer and inter-laboratory reproducibility .

Stability-Indicating Assays & Forced Degradation

In pharmaceutical quality control and stability testing, Quinapril-d5 is employed as an internal standard in stability-indicating HPLC-MS methods to accurately quantify quinapril in the presence of degradation products and formulation excipients. As demonstrated in excipient compatibility studies, quinapril hydrochloride exhibits accelerated degradation in the presence of basic excipients such as magnesium stearate, with degradation rate constants increasing approximately 100-fold [2]. The use of a deuterated internal standard in such assays ensures that quantification is not confounded by co-eluting degradants or excipient-derived matrix effects, enabling precise determination of degradation kinetics and shelf-life prediction.

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
Matched quinapril ISTD
LLOQ accuracy, matrix-effect correction
Human plasma bioanalysis research
ISTD for matrix-effect control
Extraction recovery, ionization consistency
Bioanalytical method development
Method transfer reference
Matrix-effect assessment, recovery validation
Stability-indicating assay research
Degradation-confounded quantification
Separation from degradants, method robustness

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